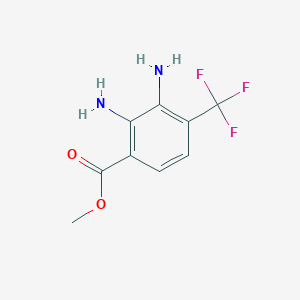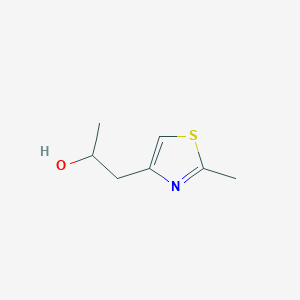
Methyl 2,3-diamino-4-(trifluoromethyl)benzoate
Übersicht
Beschreibung
Methyl 2,3-diamino-4-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C9H9F3N2O2 and its molecular weight is 234.178. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metallation of Difluoroanilines:
- In the synthesis of 4-methoxycarbonyl derivatives, Methyl 2,6-difluoro-4-(pivaloylamino)benzoate, a similar compound, has been used. This involves reacting difluoroaniline derivatives with butyllithium followed by methyl chloroformate, with fluorine directing the regiocontrol of metallation over the amide substituent (Thornton & Jarman, 1990).
Synthesis of Organosoluble Polyimides:
- Aromatic diamines substituted with a trifluoromethyl group, like Methyl 2,3-diamino-4-(trifluoromethyl)benzoate, have been used to synthesize polyimides. These polyimides display good solubility in organic solvents and exhibit high glass-transition temperatures, indicating potential applications in material science (Liu et al., 2002).
Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives:
- This compound is used in the synthesis of ortho-trifluoromethoxylated aniline derivatives. These derivatives are significant for developing new pharmaceuticals, agrochemicals, and functional materials, showcasing the compound's versatility in synthetic chemistry (Feng & Ngai, 2016).
Liquid Crystalline Thermosets:
- Similar compounds like this compound are used to create triaromatic diepoxides, which form nematic networks in liquid crystalline thermosets. These findings are vital for the development of advanced materials with specific orientation and thermal properties (Mormann & Bröcher, 1998).
Eigenschaften
IUPAC Name |
methyl 2,3-diamino-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-16-8(15)4-2-3-5(9(10,11)12)7(14)6(4)13/h2-3H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMRBLWMFZDJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)C(F)(F)F)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-methylphenyl)carbamoyl]methyl}benzoic acid](/img/structure/B2638550.png)

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2638554.png)



![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide](/img/structure/B2638562.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide](/img/structure/B2638563.png)
![4-amino-9-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile](/img/structure/B2638565.png)
![5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2638566.png)
![2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B2638569.png)


